molecular formula C6H11ClN2O B1418752 N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride CAS No. 1000896-85-4

N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride

Cat. No. B1418752
CAS RN: 1000896-85-4
M. Wt: 162.62 g/mol
InChI Key: LPAAQOUQIBYDMQ-UHFFFAOYSA-N
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Description

“N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1000896-85-4 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula: C6 H10 N2 O . Cl H . The InChI code for this compound is 1S/C6H10N2O.ClH/c1-5-3-6(4-7-2)9-8-5;/h3,7H,4H2,1-2H3;1H .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 162.62 .

Scientific Research Applications

Synthesis and Characterization

  • Research shows advancements in synthesizing novel compounds structurally similar to N-Methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride. For example, the synthesis of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives, characterized by various spectroscopic techniques (Vishwanathan & Gurupadayya, 2014).

Photocytotoxicity and Cellular Uptake

  • Studies involving similar compounds have explored their potential in medical applications, such as iron(III) complexes showing significant photocytotoxicity and selectivity in cancer cells (Basu et al., 2015).

Applications in Corrosion Inhibition

  • Amino acid compounds, structurally analogous to this compound, have been studied as eco-friendly corrosion inhibitors for steel in acidic solutions (Yadav, Sarkar, & Purkait, 2015).

Antibacterial Activity

  • Compounds with isoxazolyl groups, similar to this compound, have demonstrated notable antibacterial activity, particularly against penicillin-resistant staphylococci (Smith, Hamilton-Miller, & Knox, 1962).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

N-methyl-1-(3-methyl-1,2-oxazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c1-5-3-6(4-7-2)9-8-5;/h3,7H,4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAAQOUQIBYDMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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